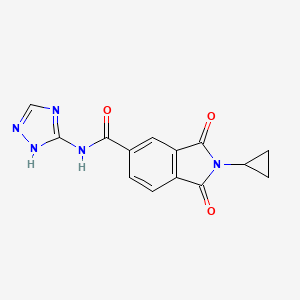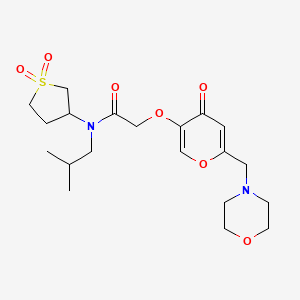
2-cyclopropyl-1,3-dioxo-N-(4H-1,2,4-triazol-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopropyl-1,3-dioxo-N-(4H-1,2,4-triazol-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a dioxo group, a triazole ring, and an isoindole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1,3-dioxo-N-(4H-1,2,4-triazol-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor such as phthalic anhydride and an amine.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Triazole Ring:
Formation of the Dioxo Group: The dioxo group can be introduced through oxidation reactions, using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindole and cyclopropyl moieties.
Reduction: Reduction reactions can target the dioxo groups, potentially converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound can be used to study enzyme interactions and binding affinities due to its diverse functional groups.
Medicine
In medicine, the compound has potential as a pharmaceutical intermediate. Its triazole ring is a common motif in many drugs, suggesting possible applications in drug design and development.
Industry
In industrial applications, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1,3-dioxo-N-(4H-1,2,4-triazol-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity. The isoindole moiety can interact with proteins, potentially affecting their function and stability. The compound’s overall structure allows it to participate in various biochemical pathways, modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide: Lacks the triazole ring, making it less versatile in biological applications.
N-(4H-1,2,4-triazol-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide: Lacks the cyclopropyl group, potentially affecting its reactivity and stability.
2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid: Lacks the amide linkage, which can influence its solubility and interaction with biological targets.
Uniqueness
The presence of both the triazole ring and the cyclopropyl group in 2-cyclopropyl-1,3-dioxo-N-(4H-1,2,4-triazol-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide makes it unique. This combination of functional groups provides a balance of stability, reactivity, and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H11N5O3 |
|---|---|
Molecular Weight |
297.27 g/mol |
IUPAC Name |
2-cyclopropyl-1,3-dioxo-N-(1H-1,2,4-triazol-5-yl)isoindole-5-carboxamide |
InChI |
InChI=1S/C14H11N5O3/c20-11(17-14-15-6-16-18-14)7-1-4-9-10(5-7)13(22)19(12(9)21)8-2-3-8/h1,4-6,8H,2-3H2,(H2,15,16,17,18,20) |
InChI Key |
OUMQKHUGMUKUIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=NC=NN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(acetylamino)-2-methoxyphenyl]-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide](/img/structure/B10990818.png)

![(E)-N-1,3-benzothiazol-2(3H)-ylidene-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide](/img/structure/B10990833.png)
![5-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-[2-(3-fluorophenyl)ethyl]imidazolidine-2,4-dione](/img/structure/B10990842.png)
![N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B10990851.png)
![N-[(4-chloro-1H-indol-1-yl)acetyl]-L-leucine](/img/structure/B10990856.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10990857.png)
![N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B10990861.png)
![2-(2-methoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B10990863.png)
![4-chloro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide](/img/structure/B10990864.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B10990877.png)
![4-hydroxy-8-methoxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide](/img/structure/B10990881.png)
![3-(4-methoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]propanamide](/img/structure/B10990885.png)
![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B10990891.png)
